molecular formula C13H16F2N2O B14040458 (3,4-Difluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone

(3,4-Difluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B14040458
M. Wt: 254.28 g/mol
InChI Key: VBAONPBIISWWDN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluoro-2-methylbenzoyl chloride and 4-methylpiperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Procedure: The 3,4-difluoro-2-methylbenzoyl chloride is added dropwise to a solution of 4-methylpiperazine in an appropriate solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohols or amines.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3,4-Difluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Difluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone: Similar structure with different fluorine substitution pattern.

    (3,4-Difluoro-2-methylphenyl)(4-ethylpiperazin-1-yl)methanone: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

(3,4-Difluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine atoms and a methyl group in the phenyl ring, along with a methylpiperazine moiety, distinguishes it from other similar compounds and may confer unique properties.

Properties

Molecular Formula

C13H16F2N2O

Molecular Weight

254.28 g/mol

IUPAC Name

(3,4-difluoro-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H16F2N2O/c1-9-10(3-4-11(14)12(9)15)13(18)17-7-5-16(2)6-8-17/h3-4H,5-8H2,1-2H3

InChI Key

VBAONPBIISWWDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(=O)N2CCN(CC2)C

Origin of Product

United States

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